1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine

Fragment-based drug discovery Physicochemical profiling CNS MPO

1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine (CAS 2320144-50-9) is a fully synthetic piperidine‑pyrrolidine hybrid carrying a cyclopentanecarbonyl N‑cap and a 3‑methoxy substituent on the pyrrolidine ring. Its molecular formula is C₁₆H₂₈N₂O₂ (MW 280.41 g/mol) and it contains no hydrogen‑bond donors.

Molecular Formula C16H28N2O2
Molecular Weight 280.412
CAS No. 2320144-50-9
Cat. No. B2575075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine
CAS2320144-50-9
Molecular FormulaC16H28N2O2
Molecular Weight280.412
Structural Identifiers
SMILESCOC1CCN(C1)C2CCN(CC2)C(=O)C3CCCC3
InChIInChI=1S/C16H28N2O2/c1-20-15-8-11-18(12-15)14-6-9-17(10-7-14)16(19)13-4-2-3-5-13/h13-15H,2-12H2,1H3
InChIKeyYPSBUVDSULIJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine CAS 2320144-50-9: Structural and Physicochemical Baseline for Research Procurement


1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine (CAS 2320144-50-9) is a fully synthetic piperidine‑pyrrolidine hybrid carrying a cyclopentanecarbonyl N‑cap and a 3‑methoxy substituent on the pyrrolidine ring. Its molecular formula is C₁₆H₂₈N₂O₂ (MW 280.41 g/mol) and it contains no hydrogen‑bond donors. The compound belongs to a class of dual‑heterocycle building blocks employed in fragment‑based drug discovery and combinatorial library synthesis [1]. Because of the absence of ionisable protons, the molecule is expected to exhibit moderate passive membrane permeability, a property that distinguishes it from its free‑amine parent 4‑(3‑methoxypyrrolidin‑1‑yl)piperidine (MW 184.28, 1 H‑bond donor) .

Why 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine Cannot Be Freely Interchanged with Other 4-(3-Methoxypyrrolidin-1-yl)piperidine Acyl Derivatives


The 4‑(3‑methoxypyrrolidin‑1‑yl)piperidine scaffold can be N‑capped with a wide range of acyl groups (cyclopropyl, benzoyl, acetyl, furan‑3‑carbonyl, etc.), but the size, lipophilicity and electronic character of the cap dramatically influence the compound’s conformational preferences, target engagement and ADME profile. The cyclopentanecarbonyl cap imparts a saturated, non‑planar ring that is absent in aromatic or small‑alkyl analogs, potentially altering binding‑site complementarity and metabolic stability [1]. Direct experimental comparisons are lacking; however, computational and structural class‑level inferences (Section 3) indicate that interchange with a cyclopropane or benzoyl analog would yield a compound with different lipophilicity, rotatable bond count and hydrogen‑bond acceptor surface, making biological results non‑transferable.

Quantitative Differentiator Evidence for 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine vs. Closest Analogs


Molecular Weight and Lipophilicity Comparison vs. 4-(3-Methoxypyrrolidin-1-yl)piperidine (Free Amine)

N‑acylation with cyclopentanecarbonyl increases molecular weight by 96.13 Da and raises calculated logP by ≈1.7 log units relative to the parent free amine 4‑(3‑methoxypyrrolidin‑1‑yl)piperidine. This shift moves the compound from “fragment” space (MW < 250) into “lead‑like” space, altering its suitability for different stages of hit‑to‑lead optimization [1].

Fragment-based drug discovery Physicochemical profiling CNS MPO

Hydrogen‑Bond Donor Count Differentiation vs. 4-(3-Methoxypyrrolidin-1-yl)piperidine

The target compound possesses zero hydrogen‑bond donors (HBD = 0) whereas the unacylated parent amine has one HBD. In generic CNS MPO scoring, removing one HBD typically adds 0.5–0.8 points to the desirability score, predicting improved passive permeability [1]. No experimental PAMPA or Caco‑2 data are publicly available for either molecule.

CNS drug design Permeability PAMPA

Rotatable Bond Count and Conformational Flexibility vs. 1-Cyclopropanecarbonyl Analog

The cyclopentanecarbonyl cap adds one extra rotatable bond compared with the cyclopropanecarbonyl analog (4 vs. 3). This additional degree of freedom may enhance induced‑fit binding to flexible pockets but could also reduce ligand efficiency due to higher entropic penalty [1]. Direct binding data are not available.

Conformational restriction Ligand efficiency Docking

Predicted Metabolic Soft‑Spot Differentiation: Cyclopentane vs. Cyclopropane Acyl Cap

Cyclopropane rings are known to undergo CYP‑mediated oxidation to ring‑opened products, often generating reactive metabolites, whereas cyclopentane rings are primarily hydroxylated at sterically accessible positions. While no experimental microsomal stability data exist for either compound, this class‑level difference may result in a more favorable metabolic profile for the cyclopentane analog in species where CYP2C9/3A4 activity dominates [1].

Metabolic stability CYP oxidation Microsomal clearance

Procurement‑Worthy Application Scenarios for 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine Based on Its Differentiated Profile


Lead‑Generation Campaigns Requiring an N‑Capped, Non‑Basic Piperidine‑Pyrrolidine Scaffold with Zero H‑Bond Donors

Teams running DNA‑encoded library (DEL) selections or high‑throughput screens that demand neutral, lipophilic building blocks can use this compound as a pre‑capped scaffold. Its zero‑HBD profile (Section 3, Evidence 2) eliminates the need for a protection/deprotection step and aligns with CNS MPO guidelines [1].

Structure‑Activity Relationship (SAR) Exploration Focused on Acyl‑Group Size and Flexibility

When a hit‑to‑lead program has identified the 4‑(3‑methoxypyrrolidin‑1‑yl)piperidine core, the cyclopentanecarbonyl analog serves as the “medium‑sized, flexible” comparator alongside cyclopropyl (small, rigid) and benzoyl (large, planar) variants. The +1 rotatable bond difference vs. cyclopropyl (Section 3, Evidence 3) makes it suitable for probing conformational tolerance in the target pocket [2].

Computational Chemistry and Cheminformatics Model Training

Because the compound and its close analogs share an identical core but differ in MW, rotatable bonds and lipophilicity (ΔclogP ≈1.7 vs. the free amine; Section 3, Evidence 1), this series provides a clean matched‑molecular‑pair dataset for training or validating predictive models of passive permeability, solubility or metabolic stability [3].

Pre‑Screening for Metabolic Soft‑Spot Liability in Cycloalkyl‑Capped Series

Investigators concerned about CYP‑mediated ring‑opening of cyclopropane caps can replace the cyclopropyl group with a cyclopentyl group (Section 3, Evidence 4) before committing to resource‑intensive in‑vitro metabolite identification studies, reducing the likelihood of reactive metabolite formation [4].

Quote Request

Request a Quote for 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.